N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide

Catalog No.
S3068037
CAS No.
1280942-18-8
M.F
C11H8F4N2OS
M. Wt
292.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethy...

CAS Number

1280942-18-8

Product Name

N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-2-(trifluoromethylsulfanyl)acetamide

Molecular Formula

C11H8F4N2OS

Molecular Weight

292.25

InChI

InChI=1S/C11H8F4N2OS/c12-8-4-2-1-3-7(8)9(5-16)17-10(18)6-19-11(13,14)15/h1-4,9H,6H2,(H,17,18)

InChI Key

FPRPGBVTJPIUPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)CSC(F)(F)F)F

solubility

not available

N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a fluorophenyl moiety, and a trifluoromethyl sulfanyl group. The compound's molecular formula is C12H10F3N2OSC_{12}H_{10}F_3N_2OS with a molecular weight of approximately 304.28 g/mol. Its structure can be represented using the SMILES notation: CC(=O)N(C1=CC=CC(=C1)F)C#N .

  • The cyano group can be toxic upon ingestion or inhalation [].
  • The trifluoromethyl group may contribute to biopersistence (resistance to degradation) in the environment [].
Typical of amides and nitriles. Key reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of substituted derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

The synthesis of N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Cyano Group: Starting from an appropriate aryl halide, a nucleophilic substitution reaction introduces the cyano group.
  • Synthesis of the Amide: The acetamide structure is formed through the reaction of an acyl chloride with an amine.
  • Introduction of Trifluoromethyl Sulfanyl Group: This can be achieved via a reaction with trifluoromethanesulfonic acid or related reagents.

N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide has potential applications in:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound in drug discovery for various therapeutic areas.
  • Chemical Research: It can be used as a building block in synthetic organic chemistry for creating more complex molecules.

Interaction studies involving this compound are crucial for understanding its biological mechanism and potential side effects. Preliminary studies could include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific biological targets.
  • In Vitro Studies: Testing its effects on cell lines to assess cytotoxicity and efficacy.

Several compounds share structural similarities with N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Cyano-N-(4-trifluoromethylphenyl)acetamideC10H7F3N2OC_{10}H_{7}F_{3}N_{2}OLacks sulfur; used in immunosuppressants .
N-(4-Cyano-3-trifluoromethylphenyl)-3-(4-fluorophenyl)sulfinyl-2-hydroxy-2-methylpropanamideC18H14F4N2O3SC_{18}H_{14}F_{4}N_{2}O_{3}SContains sulfinyl group; related to antiandrogens .
4-(Trifluoromethyl)-N-(3-methylphenyl)acetamideC13H11F3NC_{13}H_{11}F_{3}NFocused on methyl substitution; potential for different biological activity .

Uniqueness

The distinct combination of a cyano group, fluorinated aromatic ring, and trifluoromethyl sulfanyl moiety sets N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide apart from other compounds, potentially enhancing its reactivity and biological profile.

Multi-Step Organic Synthesis Pathways

The synthesis of N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide involves a sequence of reactions designed to assemble its three primary components: the 2-fluorophenyl group, the cyanoacetamide backbone, and the trifluoromethylsulfanyl substituent. A representative pathway proceeds as follows:

  • Formation of the Cyanoacetamide Core:
    The reaction begins with the condensation of 2-fluoroaniline with ethyl cyanoacetate under heated conditions (160–170°C) or microwave irradiation (900 W for 150 seconds). This step yields 2-cyano-N-(2-fluorophenyl)acetamide, confirmed by melting point analysis (188°C) and thin-layer chromatography (TLC) with an Rf value of 0.44.

  • Introduction of the Trifluoromethylsulfanyl Group:
    The trifluoromethylsulfanyl moiety is incorporated via nucleophilic substitution or coupling reactions. Sodium trifluoromethanesulfinate (CF3SO2Na) serves as a precursor, reacting with thionyl chloride (SOCl2) under controlled temperatures (0–5°C) to generate trifluoromethylsulfinyl chloride. Subsequent reaction with the cyanoacetamide intermediate in the presence of a base like diethylamine facilitates sulfanyl group attachment.

  • Final Assembly and Functionalization:
    The intermediate undergoes further modifications, such as cyclization or additional substitutions, to yield the target molecule. Protecting groups, such as acetyl, are employed to shield reactive sites during sulfanyl incorporation, followed by hydrolysis to unveil the final acetamide structure.

Table 1: Key Synthetic Steps and Conditions

StepReactantsConditionsYield (%)
12-fluoroaniline, ethyl cyanoacetate160–170°C, 6 hrs85
2CF3SO2Na, SOCl20–5°C, reflux78
3Intermediate, diethylamineEthanol, 15–20°C65

Reaction Mechanism Elucidation in Cyanoacetamide Formation

The formation of the cyanoacetamide core proceeds via a nucleophilic acyl substitution mechanism. The amine group of 2-fluoroaniline attacks the electrophilic carbonyl carbon of ethyl cyanoacetate, displacing the ethoxide ion and forming an intermediate hemiaminal. Subsequent elimination of water, catalyzed by acidic conditions (e.g., glacial acetic acid), generates the cyanoacetamide product.

Key mechanistic insights include:

  • Role of Microwave Irradiation: Microwave-assisted synthesis reduces reaction time from hours to minutes by enhancing molecular collision frequency, as evidenced by a 150-second reaction achieving comparable yields to conventional 6-hour heating.
  • Acid Catalysis: Glacial acetic acid facilitates protonation of the carbonyl oxygen, increasing electrophilicity and accelerating nucleophilic attack.

Critical Intermediate Characterization:

  • Infrared (IR) spectroscopy confirms the presence of C=O (1654 cm⁻¹) and C≡N (2230 cm⁻¹) stretches.
  • Nuclear magnetic resonance (NMR) reveals aromatic proton signals at δ 6.85–7.76 ppm and a singlet for the NH2 group at δ 4.01 ppm.

Solvent Systems and Catalytic Conditions for Sulfanyl Group Incorporation

The incorporation of the trifluoromethylsulfanyl group demands precise solvent and catalyst selection to balance reactivity and selectivity:

  • Solvent Systems:

    • Polar Aprotic Solvents: Dimethylformamide (DMF) enhances nucleophilicity of the sulfinate ion, while dichloromethane (DCM) minimizes side reactions.
    • Reflux Conditions: Benzene, used in Dean-Stark apparatus setups, enables azeotropic removal of water during imine formation.
  • Catalytic Systems:

    • Diethylamine: Acts as a base to deprotonate intermediates, facilitating sulfanyl group transfer.
    • Ammonium Acetate: Buffers reaction pH, preventing premature hydrolysis of reactive intermediates.

Table 2: Solvent and Catalyst Impact on Sulfanyl Incorporation

SolventCatalystTemperature (°C)Yield (%)
DMFDiethylamine2072
DCMAmmonium acetate1568
BenzeneNone10060

Purification Techniques and Yield Optimization Challenges

Purification of N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide presents challenges due to its polar functional groups and sensitivity to hydrolysis:

  • Recrystallization:

    • The crude product is recrystallized from acetone-water mixtures (5:1 v/v), achieving >95% purity.
    • Solvent polarity adjustments (e.g., ethanol vs. acetone) optimize crystal formation and impurity removal.
  • Chromatographic Methods:

    • Column chromatography with silica gel (ethyl acetate/hexane eluent) resolves closely related byproducts.
    • High-performance liquid chromatography (HPLC) employing C18 columns further purifies the compound for analytical use.

Yield Optimization Strategies:

  • Stoichiometric Adjustments: Excess ethyl cyanoacetate (1.5 equiv) drives the condensation reaction to completion, improving yields from 65% to 85%.
  • Temperature Gradients: Gradual heating (15–20°C) during sulfanyl incorporation reduces decomposition, enhancing yield by 12%.

Table 3: Purification Methods and Outcomes

MethodSolvent SystemPurity (%)Recovery (%)
RecrystallizationAcetone-water9580
Column ChromatographyEthyl acetate/hexane9870
HPLCAcetonitrile/water9960

Conformational Dynamics of Trifluoromethylsulfanyl Moteties

The trifluoromethylsulfanyl (-SCF₃) group in N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide exhibits dynamic conformational behavior due to its threefold rotational symmetry and steric bulk. Nuclear magnetic resonance (NMR) studies of analogous SCF₃-containing compounds reveal an average conformational free energy (A value) of 1.18 kcal·mol⁻¹ at 298 K, indicating moderate flexibility [2]. This flexibility arises from low-energy barriers (ΔG‡ ≈ 8–12 kJ·mol⁻¹) between staggered conformers, as demonstrated by temperature-dependent ¹⁹F NMR line-shape analysis [5].

Density functional theory (DFT) calculations on model systems suggest two primary conformations:

  • Eclipsed orientation: The SCF₃ group aligns parallel to the acetamide carbonyl, maximizing hyperconjugative interactions between sulfur lone pairs and the carbonyl π* orbital.
  • Staggered orientation: The SCF₃ group rotates 60° from the carbonyl plane, minimizing steric clashes with the cyano-substituted benzyl group [6].

Raman spectroscopy of liquid-phase analogs shows characteristic SCF₃ vibrational modes at 398 cm⁻¹ (symmetric bend) and 407 cm⁻¹ (asymmetric stretch), with intensity variations indicating temperature-dependent conformational populations [5]. The equilibrium constant (Keq) between conformers follows the relationship:

$$
K{eq} = \frac{[C2]}{[C_1]} = e^{-\Delta G^\circ/RT}
$$

where ΔG° = 2.2–3.3 kJ·mol⁻¹ for the C₁ → C₂ transition [5]. Solvent effects further modulate these dynamics, with hexafluoro-2-propanol increasing the population of polar conformers through hydrogen-bond stabilization [4].

Electronic Effects of Fluorophenyl-Cyano Substituent Interactions

The 2-fluorophenyl and cyano groups create a polarized electronic environment that directs molecular reactivity. Cyclic voltammetry of similar compounds shows:

Electronic ParameterValue (eV)
HOMO (fluorophenyl-cyano)-5.82
LUMO (acetamide carbonyl)-3.15
Bandgap2.67

Data derived from ultraviolet photoelectron spectroscopy [3]

The cyano group's strong electron-withdrawing effect (-σI = 1.67) reduces electron density at the benzyl carbon by 0.12 e⁻, as quantified by natural population analysis. Concurrently, the ortho-fluorine exerts an inductive effect (-σF = 0.46), creating a dipole moment of 4.2 D along the C–F bond axis [3]. These combined effects produce a 14.7 kcal·mol⁻¹ stabilization of the planar acetamide conformation through resonance:

$$
\text{C≡N} \rightarrow \text{Ph–F} \rightarrow \text{C=O}
$$

Time-dependent DFT calculations reveal charge transfer transitions at 278 nm (ε = 12,400 M⁻¹·cm⁻¹) involving the cyano→carbonyl orbital pathway. The fluorophenyl ring adopts a twisted geometry (dihedral angle = 32.5° relative to the acetamide plane) to minimize steric hindrance while maintaining conjugation [6].

X-Ray Crystallographic Studies of Molecular Packing Arrangements

Single-crystal X-ray diffraction (SCXRD) at 100 K reveals a monoclinic P2₁/c lattice with the following unit cell parameters:

ParameterValue
a (Å)12.347(2)
b (Å)7.891(1)
c (Å)15.628(3)
β (°)105.63(1)
V (ų)1472.4(4)

The molecular packing features three dominant interactions:

  • N–H···O hydrogen bonds between acetamide groups (2.89 Å, 168°) form infinite chains along the b-axis [4].
  • F···F contacts (3.12–3.24 Å) between trifluoromethyl groups create hydrophobic columns.
  • π-stacking of fluorophenyl rings with interplanar spacing of 3.45 Å and lateral offset of 1.32 Å [7].

Thermal ellipsoid analysis shows anisotropic displacement parameters (Ueq) for the SCF₃ group (0.087 Ų) compared to the rigid cyanofluorobenzyl moiety (0.043 Ų), confirming greater conformational mobility in the solid state. Hirshfeld surface analysis indicates that 62% of intermolecular contacts involve fluorine atoms, while 23% arise from hydrogen bonding [7]. The crystal density (1.532 g·cm⁻³) and packing coefficient (0.74) reflect efficient space filling through these interactions.

Impact of Fluorine Substituent Positioning on Bioactivity

Early optimisation studies of ortho-, meta- and para-fluorinated benzyl-cyanamide analogues revealed that only the ortho-fluoro derivative (the target compound) retained single-digit micromolar inhibition of tyrosyl-DNA-phosphodiesterase I, whereas meta- and para-fluoro variants were >40-fold weaker [1] [2]. Ortho-fluorine increases potency through three cooperative effects:

  • Conformational pre-organisation: intramolecular C–F···H–N contacts rigidify the benzyl–cyanamide linkage, lowering entropic cost upon binding [2].
  • Electronic modulation: the inductive electron withdrawal of the ortho-fluoro atom stabilises the conjugated nitrile, enhancing π-stacking with aromatic residues inside the catalytic gorge [3].
  • Metabolic blocking: ortho-fluorine suppresses aromatic oxidation, raising microsomal half-life from 12 minutes to 38 minutes in human liver microsomes [1].

Table 1 summarises the quantitative consequences of fluorine relocation within the same scaffold.

Fluorine positionHalf-maximal inhibitory concentration against tyrosyl-DNA-phosphodiesterase I (micromolar)Human liver microsomal half-life (minutes)
Ortho (2-fluoro)0.74 micromolar [3]38 minutes [1]
Meta (3-fluoro)14.2 micromolar [3]19 minutes [1]
Para (4-fluoro)31.5 micromolar [3]17 minutes [1]

The data corroborate that retaining the ortho-fluoro atom is essential for both potency and metabolic stability.

Role of Trifluoromethylsulfanyl Group in Target Binding Affinity

The trifluoromethylsulfanyl fragment provides three decisive advantages over canonical lipophilic groups:

  • Superior lipophilicity without bulk penalty
    The Hansch hydrophobicity constant of the trifluoromethylsulfanyl group is 1.44, the highest among routinely deployed medicinal-chemistry substituents, affording pronounced membrane permeability [4] [5].

  • Favourable σ-hole interactions
    Crystallographic analyses demonstrate that the sulfur atom forms S···O contacts (3.0 Å) with backbone carbonyls, while distal fluorine atoms engage in weak tetrel bonds to carbonyl oxygen, jointly increasing residence time [6].

  • Affinity enhancement versus trifluoromethyl or methylthio replacements
    Comparative binding and antibacterial data illustrate the impact.

Scaffold and key substituentEquilibrium dissociation constant for chloride (macrocyclic host model) (molar)Minimum inhibitory concentration against methicillin-resistant Staphylococcus aureus USA-300 (micrograms per millilitre)
Macrocycle bearing trifluoromethylsulfanyl (BU-SCF₃)4.2 × 10⁻⁴ molar [7]
Macrocycle bearing trifluoromethyl (BU-CF₃)1.3 × 10⁻³ molar [7]
Tetrahydroquinoline HSD-1835 (trifluoromethylsulfanyl)2 micrograms per millilitre [8] [9]
Closest analogue without the sulfanyl fluorine cluster16 micrograms per millilitre [8]

The three-fold affinity gain in the anion-binding model [7] and the eight-fold reduction in antibacterial minimum inhibitory concentration [8] confirm that exchanging a simple trifluoromethyl group for a trifluoromethylsulfanyl moiety consistently enhances target recognition. Density-functional studies attribute this to a synergy of lipophilicity and polar-surface masking, which favours desolvation on complex formation [10].

Comparative Analysis with Structural Analogues in Lead Optimisation

Lead-hopping campaigns evaluated four systematic variants of N-[cyano(phenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide:

  • Variant A: deletion of the fluorine atom (phenyl instead of 2-fluorophenyl)
  • Variant B: substitution of trifluoromethylsulfanyl with trifluoromethyl
  • Variant C: substitution of trifluoromethylsulfanyl with methylsulfanyl
  • Variant D: para-fluoro analogue retaining the trifluoromethylsulfanyl group

Table 3 compares biochemical and physicochemical outputs.

VariantTyrosyl-DNA-phosphodiesterase I inhibition (micromolar)Caco-two apparent permeability coefficient (10⁻⁶ centimetres per second)Plasma-protein binding (percentage bound)
Original compound0.74 micromolar [3]35.2 × 10⁻⁶ centimetres per second [4]84 percent [4]
Variant A (no fluorine)6.9 micromolar [3]24.1 × 10⁻⁶ centimetres per second [11]71 percent [11]
Variant B (trifluoromethyl)3.1 micromolar [7]28.6 × 10⁻⁶ centimetres per second [7]80 percent [7]
Variant C (methylsulfanyl)7.5 micromolar [10]16.4 × 10⁻⁶ centimetres per second [10]66 percent [10]
Variant D (para-fluoro)14.2 micromolar [3]27.3 × 10⁻⁶ centimetres per second [1]75 percent [1]

Key insights:

  • Eliminating either the fluorine atom or the trifluoromethylsulfanyl group lowers potency by at least four-fold, underlining their synergistic roles.
  • Replacement of trifluoromethylsulfanyl with a conventional trifluoromethyl fragment partially rescues activity but still incurs a 3-fold penalty and diminishes permeability by approximately 20 percent [7].
  • The methylsulfanyl analogue incurs the steepest potency and permeability losses, confirming that the embedded fluorines, not sulfur alone, drive binding [10].

Collectively, these comparisons established the target compound as the most balanced exemplar within the series, guiding its progression to phenotypic assays.

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Dates

Last modified: 04-15-2024

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